5,6,6-trimethyl-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-onedihydrochloride
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Overview
Description
5,6,6-trimethyl-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-onedihydrochloride: is a chemical compound with the molecular formula C8H13N3O.2ClH and a molecular weight of 240.13 g/mol . This compound is known for its unique structure, which includes a pyrrolo[3,4-c]pyrazol core with three methyl groups attached. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,6-trimethyl-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-onedihydrochloride typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO leads to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6,6-trimethyl-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 5,6,6-trimethyl-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-onedihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: The compound has potential applications in biological research due to its ability to interact with various biological targets. It can be used to study enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5,6,6-trimethyl-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-onedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride
- 2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione
Comparison: Compared to these similar compounds, 5,6,6-trimethyl-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-onedihydrochloride stands out due to its unique substitution pattern and chemical properties.
Properties
IUPAC Name |
5,6,6-trimethyl-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-8(2)6-5(4-11(8)3)7(12)10-9-6;;/h4H2,1-3H3,(H2,9,10,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHNDVHRDVZPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1C)C(=O)NN2)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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